molecular formula C12H19NO2 B13252419 Methyl spiro[bicyclo[2.2.1]heptane-2,3'-pyrrolidine]-4'-carboxylate

Methyl spiro[bicyclo[2.2.1]heptane-2,3'-pyrrolidine]-4'-carboxylate

Cat. No.: B13252419
M. Wt: 209.28 g/mol
InChI Key: HSZLAHIVTPONIY-UHFFFAOYSA-N
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Description

Methyl spiro[bicyclo[2.2.1]heptane-2,3’-pyrrolidine]-4’-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of a class of molecules known for their rigid bicyclic frameworks, which often impart significant stability and distinct chemical properties. The spiro linkage in this compound connects a bicyclo[2.2.1]heptane moiety to a pyrrolidine ring, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl spiro[bicyclo[2.2.1]heptane-2,3’-pyrrolidine]-4’-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the Diels-Alder reaction, which forms the bicyclo[2.2.1]heptane core. Subsequent steps involve the introduction of the pyrrolidine ring through nucleophilic substitution reactions. The final step often includes esterification to introduce the methyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are scaled up and often include continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact while maximizing product purity.

Chemical Reactions Analysis

Types of Reactions

Methyl spiro[bicyclo[2.2.1]heptane-2,3’-pyrrolidine]-4’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halides and organometallic compounds.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Methyl spiro[bicyclo[2.2.1]heptane-2,3’-pyrrolidine]-4’-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the synthesis of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism by which methyl spiro[bicyclo[2.2.1]heptane-2,3’-pyrrolidine]-4’-carboxylate exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, making it a valuable tool in drug design.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic core but differ in their functional groups.

    Spirocyclic compounds: Similar in having a spiro linkage, these compounds can vary widely in their chemical and physical properties.

Uniqueness

Methyl spiro[bicyclo[2.2.1]heptane-2,3’-pyrrolidine]-4’-carboxylate is unique due to its combination of a rigid bicyclic structure and a flexible pyrrolidine ring. This duality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various fields of research.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

methyl spiro[bicyclo[2.2.1]heptane-2,4'-pyrrolidine]-3'-carboxylate

InChI

InChI=1S/C12H19NO2/c1-15-11(14)10-6-13-7-12(10)5-8-2-3-9(12)4-8/h8-10,13H,2-7H2,1H3

InChI Key

HSZLAHIVTPONIY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCC12CC3CCC2C3

Origin of Product

United States

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